molecular formula C23H28N2O2 B2913198 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide CAS No. 946269-94-9

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide

Cat. No.: B2913198
CAS No.: 946269-94-9
M. Wt: 364.489
InChI Key: AFYJSBAMMBFCJX-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold, a structure of high interest in medicinal chemistry and drug discovery . This molecule is designed for research applications only and is not intended for diagnostic or therapeutic use. Tetrahydroquinoline derivatives are recognized as key pharmacophores in the development of biologically active substances and are frequently investigated for their potential as inhibitors for various enzymes, including gluconate 2-dehydrogenase, as well as for antiallergic, antiasthmatic, and antiarthritic properties . The core tetrahydroquinoline structure is also utilized in the development of photosensitizers for solar cells and as additives to polymers . The compound's structure, which incorporates an isobutyl group and a 4-propylbenzamide moiety, presents opportunities for structure-activity relationship (SAR) studies. Researchers can utilize this chemical as a building block for the synthesis of more complex heterocyclic systems or as a reference standard in analytical profiling. For research use only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-4-5-17-6-8-18(9-7-17)23(27)24-20-11-12-21-19(14-20)10-13-22(26)25(21)15-16(2)3/h6-9,11-12,14,16H,4-5,10,13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYJSBAMMBFCJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Isobutyl Group: This step may involve alkylation reactions using isobutyl halides.

    Formation of the Benzamide Moiety: The final step could involve the reaction of the quinoline derivative with 4-propylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halides, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Functional Groups
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide C₂₃H₃₀N₂O₂ 378.5 Tetrahydroquinolin 1-isobutyl, 6-(4-propylbenzamide) 2-oxo, benzamide
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide C₂₂H₂₅N₃O₂ 363.45 Tetrahydroquinolin + tetrahydroisoquinolin 1-methyl, 6-linked to tetrahydroisoquinolin 2-oxo, propionamide
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide Not reported Not reported Tetrahydroquinolin + thiazol-oxazole 6-linked to thiazol-oxazole hybrid Carboxamide, thiazol, oxazole

Key Insights:

Substituent Effects on Lipophilicity :

  • The isobutyl group in the target compound increases steric bulk and lipophilicity compared to the methyl group in the analog from . This may enhance membrane permeability but reduce aqueous solubility .
  • The 4-propylbenzamide substituent introduces a planar aromatic system, favoring π-π stacking interactions, whereas the propionamide in ’s compound offers flexibility but reduced aromaticity.

Functional Group Impact :

  • The thiazol-oxazole hybrid in the analog introduces heteroaromatic rings, which could improve metabolic stability or binding affinity in enzyme-active sites .

Synthetic Complexity: The tetrahydroisoquinolin fusion in ’s compound adds synthetic complexity compared to the simpler benzamide substitution in the target molecule. This may affect scalability or cost of production .

Research Findings and Limitations

  • Biological Data Gaps: No direct bioactivity or toxicity data are available for the target compound. However, the safety profile of the analog (CAS: 1428652-17-8) highlights standard precautions for handling tetrahydroquinolin derivatives, including consultation with physicians during exposure .

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-propylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety linked to a propylbenzamide group. Its molecular formula is C18H22N2OC_{18}H_{22}N_{2}O with a molecular weight of 290.38 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound may exhibit antioxidant properties. For instance, studies on related compounds have demonstrated significant free radical scavenging activities using assays such as DPPH and FRAP. These compounds showed IC50 values ranging from 4.74 μg/mL to 92.20 μg/mL, suggesting a strong potential for antioxidant applications .

Antimicrobial Properties

The quinoline derivatives are well-known for their antimicrobial effects. Preliminary studies on related compounds have indicated that they possess significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membranes .

Anticancer Potential

Several studies have investigated the anticancer properties of similar compounds. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines through various pathways, including modulation of signaling pathways related to cell proliferation and survival .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Molecular Targets:

  • Enzymes involved in oxidative stress response.
  • Receptors that mediate cellular signaling pathways.

Pathways Involved:

  • Modulation of apoptosis-related pathways.
  • Influence on inflammatory responses.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of a series of tetrahydroquinoline derivatives using DPPH and FRAP assays. The most active compounds showed IC50 values significantly lower than the standard ascorbic acid, indicating their strong free radical scavenging ability .

CompoundDPPH IC50 (μg/mL)FRAP (μM)
Ascorbic Acid4.57-
Compound A6.89546 ± 13.6
Compound B4.74-

Case Study 2: Anticancer Activity in Cell Lines

In another study focusing on the anticancer effects of related compounds, it was found that they significantly inhibited cell growth in various cancer cell lines while exhibiting minimal toxicity to normal fibroblast cells at concentrations up to 250 μg/mL .

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